1,4-Butanediol-2,2,3,3-d4

Description

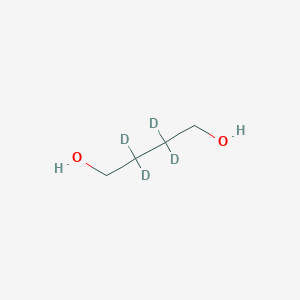

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetradeuteriobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481004 | |

| Record name | 1,4-Butanediol-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-25-8 | |

| Record name | 1,4-Butanediol-2,2,3,3-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38274-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Chemistry Applications of 1,4 Butanediol 2,2,3,3 D4

Quantitative Analysis by Mass Spectrometry with 1,4-Butanediol-2,2,3,3-d4 as an Internal Standard

In mass spectrometry, the co-elution of an analyte with its stable isotope-labeled internal standard allows for the correction of variations in sample preparation, injection volume, and instrument response. This compound is particularly valuable in the analysis of its non-deuterated counterpart and related compounds, such as the illicit drug γ-hydroxybutyrate (GHB), for which 1,4-Butanediol (B3395766) is a precursor. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

The development of robust LC-MS/MS methods relies on the use of appropriate internal standards to ensure high accuracy and precision. nih.gov this compound is employed to compensate for matrix effects and fluctuations during the analytical process. Method validation typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netpharmanueva.com

In a typical workflow, a known concentration of this compound is added to all samples, including calibrators and quality controls. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and quantify the analyte in unknown samples. pharmanueva.com This approach minimizes errors arising from sample loss during extraction or ionization suppression/enhancement in the mass spectrometer's source. nih.gov

Table 1: Representative LC-MS/MS Validation Parameters

| Parameter | Typical Acceptance Criteria | Function of Internal Standard |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures a proportional response ratio over the concentration range. |

| Intra- and Inter-Day Accuracy (% RE) | Within ±15% (±20% for LLOQ) | Corrects for systematic errors during analysis runs. |

| Intra- and Inter-Day Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Corrects for random variations in the analytical procedure. |

| Matrix Effect | Normalized values should be consistent across different lots. | Compensates for suppression or enhancement of the analyte signal by co-eluting matrix components. |

| Extraction Recovery | Consistent, precise, and reproducible. | Corrects for analyte loss during sample preparation steps. |

Data synthesized from general LC-MS/MS validation guidelines. nih.govpharmanueva.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes

For the analysis of volatile and semi-volatile compounds, GC-MS is a powerful technique. researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial, especially when derivatization is required to improve the chromatographic properties of polar analytes like 1,4-Butanediol. researchgate.net The internal standard undergoes the same derivatization and is subject to the same potential for losses during sample handling and injection, thereby providing reliable quantification. nih.gov

In forensic toxicology, for instance, GC-MS methods are used to quantify 1,4-Butanediol in various matrices. nih.govresearchgate.net The addition of this compound at the beginning of the sample preparation process ensures that any variability in extraction efficiency or derivatization yield is accounted for, leading to more accurate and defensible results. nih.gov The mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their different mass-to-charge ratios (m/z). meclib.jp

Table 2: Example GC-MS Method Parameters for 1,4-Butanediol Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | Polar capillary column (e.g., Carbowax or equivalent) |

| Injection Mode | Splitless |

| Oven Program | Temperature ramp from low to high temperature (e.g., 40°C to 200°C) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (Analyte) | Specific fragment ions of derivatized 1,4-Butanediol |

| Ions Monitored (Internal Standard) | Corresponding fragment ions of derivatized this compound |

Data synthesized from general GC-MS methodologies. researchgate.netnih.gov

Isotope Dilution Mass Spectrometry (ID-MS) for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (ID-MS) is considered a definitive method for chemical measurement, providing a high level of accuracy. The technique involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample. The altered isotopic ratio of the analyte in the mixture is then measured by a mass spectrometer.

Because ID-MS relies on the measurement of isotope ratios rather than signal intensities, it is less susceptible to variations in instrument response and matrix effects. The accuracy of the method is primarily dependent on the purity and concentration of the internal standard and the precision of the mass spectrometric measurement. The use of this compound in an ID-MS workflow allows for the highly accurate quantification of 1,4-Butanediol in complex samples, making it a reference method for validating routine analytical procedures.

Structural Elucidation and Mechanistic Studies using Spectroscopic Techniques

Beyond quantitative analysis, this compound is also a useful tool in spectroscopic studies aimed at understanding molecular structure and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

In quantitative NMR (qNMR), an internal standard is used to provide a reference signal of a known concentration against which the analyte signal can be compared. bipm.org While compounds like tetramethylsilane (TMS) are used for chemical shift referencing, other stable compounds are needed for quantification.

This compound can be used as an internal standard in ¹H NMR for the quantification of its non-deuterated form or other analytes with signals in a non-overlapping region of the spectrum. The deuteration at the 2 and 3 positions simplifies the ¹H NMR spectrum of the standard to a single signal for the methylene protons at the 1 and 4 positions, assuming no coupling with deuterium (B1214612). This clean signal can serve as a reliable reference for integration. The chemical shift of these protons would be similar to that of unlabeled 1,4-Butanediol. chemicalbook.comresearchgate.net The use of a deuterated standard can also be advantageous in minimizing interference from solvent signals in certain deuterated solvents. bipm.org

Investigation of Chemical Shifts and Coupling Patterns in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. The substitution of protons with deuterium at the 2 and 3 positions significantly alters the ¹H NMR spectrum compared to its non-deuterated analogue. In the ¹H NMR spectrum of unlabeled 1,4-butanediol, the protons at the C2 and C3 positions would appear as a multiplet, coupled to the protons at the C1 and C4 positions. In this compound, these signals are absent.

The protons on the terminal carbons (C1 and C4) in the deuterated molecule would theoretically appear as triplets due to coupling with the adjacent deuterium nuclei (Deuterium has a spin I=1). However, deuterium coupling is often not resolved in standard ¹H NMR, leading to a broadened singlet or a less defined multiplet. The chemical shifts are also influenced by the solvent and intramolecular hydrogen bonding. nih.govresearchgate.net The solvent dependence of coupling constants in the non-deuterated analogue is primarily attributed to conformational changes, a factor that also influences the deuterated species. nih.govresearchgate.net

Application of NMR Relaxation Measurements in Catalysis Research

NMR relaxation time measurements serve as a sophisticated method to probe molecular dynamics and interactions at the catalyst-solvent interface. unimi.it In studies involving the catalytic oxidation of 1,4-butanediol, longitudinal (T₁) and transverse (T₂) relaxation times are measured to understand the competitive adsorption of the reactant (1,4-butanediol) and the solvent on the catalyst surface.

The ratio of T₁/T₂ is particularly insightful, as it provides a measure of the relative surface affinity of different chemical species for the catalyst. A lower T₁/T₂ ratio for a compound indicates a stronger affinity for the catalyst surface. Research has shown that catalysts with high activity exhibit a preferential surface affinity for 1,4-butanediol over the solvent, whereas poorly performing catalysts show the opposite. researchgate.net This technique allows for the direct observation of adsorbate-adsorbent interactions, which is crucial for the rational design and optimization of heterogeneous catalytic processes. The use of this compound in such studies can help to distinguish the reactant signals from those of other hydrogen-containing species in the reaction mixture.

Infrared (IR) Spectrometry for Deuterium Detection and Vibrational Analysis

Infrared (IR) spectrometry is a fundamental technique for confirming the incorporation of deuterium in this compound. The basis of this application lies in the mass difference between hydrogen and deuterium, which significantly affects the vibrational frequencies of chemical bonds. The C-H stretching vibrations in standard 1,4-butanediol are typically observed in the 2850–3000 cm⁻¹ region of the IR spectrum. nih.gov

In this compound, the substitution of hydrogen with deuterium at the C2 and C3 positions results in the appearance of new absorption bands corresponding to C-D stretching vibrations. These C-D bands appear at a lower frequency, generally in the 2100–2200 cm⁻¹ range. This distinct isotopic shift provides unambiguous evidence of deuteration. The O-H stretching band, a broad peak typically around 3200-3600 cm⁻¹, remains present in the deuterated analogue. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Isotopic Confirmation and Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is indispensable for the definitive confirmation of the molecular formula and isotopic composition of this compound. While standard mass spectrometry of unlabeled 1,4-butanediol shows a molecular ion (M⁺) peak corresponding to its molecular weight of approximately 90.12 g/mol , the deuterated analogue exhibits a distinct shift. nist.govchemicalbook.com

The incorporation of four deuterium atoms in place of four protons increases the molecular weight by approximately four mass units. Therefore, this compound will present a molecular ion peak at approximately m/z 94.15. isotope.com HRMS provides a highly accurate mass measurement, allowing for the verification of the elemental composition and confirming that the mass increase is due to the presence of four deuterium atoms. The fragmentation pattern will also differ, with fragments containing the C2 and C3 carbons showing a corresponding mass shift.

Chromatographic Methodologies for Enhanced Separation and Detection

Chromatographic techniques are essential for the purification, quantification, and analysis of this compound, particularly when it is used as an internal standard in complex biological or environmental matrices.

Development of Derivatization Strategies for this compound Analysis

For gas chromatography (GC) analysis, the high polarity and low volatility of diols like 1,4-butanediol can lead to poor peak shape and low sensitivity. Derivatization is a common strategy to overcome these limitations. The hydroxyl groups of the molecule are converted into less polar, more volatile functional groups.

This process is equally applicable to this compound. Common derivatization techniques include:

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-Butyldimethylsilyl chloride (TBDMSCl) to form silyl ethers. nih.gov

Acylation: Conversion to esters using acylating agents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).

Esterification: Reaction with acids to form esters, which can improve chromatographic behavior for both GC and HPLC. researchgate.net

These strategies enhance volatility for GC analysis and can also be used to introduce a chromophore for improved UV detection in High-Performance Liquid Chromatography (HPLC).

Optimization of Chromatographic Resolution for Isomers and Matrix Components

Achieving adequate chromatographic resolution is critical to accurately quantify this compound, especially in the presence of its structural isomers (e.g., 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol) and interfering components from the sample matrix. swgdrug.orgresearchgate.net The optimization of chromatographic conditions is paramount for both GC and HPLC methods.

Key parameters for optimization include:

Stationary Phase: The choice of GC column (e.g., 5% phenyl/95% methyl silicone) or HPLC column (e.g., Bio-Rad Aminex HPX-87H) is crucial for selectivity. swgdrug.orgprotocols.io

Mobile Phase/Carrier Gas: For HPLC, the composition of the mobile phase (e.g., acid-modified aqueous phase) must be optimized. protocols.io For GC, the flow rate of the carrier gas (e.g., hydrogen or helium) impacts efficiency. swgdrug.org

Temperature Programming: In GC, a carefully controlled temperature ramp is essential to separate compounds with different boiling points. swgdrug.org

Detector: The selection of a suitable detector, such as a Flame Ionization Detector (FID) for GC or a Refractive Index Detector (RID) for HPLC, is vital for sensitive detection. swgdrug.orgprotocols.io

Successful method development enables the baseline separation of 1,4-butanediol from its isomers, ensuring accurate identification and quantification. nih.govnih.gov

Table of Mentioned Chemical Compounds

Mechanistic and Metabolic Pathway Elucidation Via 1,4 Butanediol 2,2,3,3 D4 Tracer Studies

Investigation of Chemical Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). For deuterium (B1214612) substitution, KIE = kH/kD. wikipedia.org The magnitude of the KIE provides invaluable insight into the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. epfl.ch The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to be broken. princeton.edu This results in a slower reaction rate for the deuterated compound and a "normal" primary KIE (kH/kD > 1). The theoretical maximum for a primary deuterium KIE at room temperature is around 7, though values can be larger if quantum tunneling occurs. epfl.ch

In the context of 1,4-Butanediol (B3395766), an oxidation reaction at one of the primary alcohol groups to form an aldehyde, catalyzed by an enzyme like alcohol dehydrogenase, would involve the breaking of a C-H bond at the C1 or C4 position. If 1,4-Butanediol-1,1,4,4-d4 were used, a significant primary KIE would be expected if this C-H bond cleavage is the rate-limiting step. However, with 1,4-Butanediol-2,2,3,3-d4, no primary KIE would be observed for this specific reaction, as the C-D bonds are not directly involved in the bond-breaking event.

Hypothetical Data for Primary KIE in a Dehydrogenation Reaction

This table illustrates the expected primary KIE if a hypothetical reaction involved breaking the C-H/C-D bond at the 2-position.

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. libretexts.org These effects are typically much smaller than primary KIEs but are highly informative about changes in the transition state structure. wikipedia.org SKIEs are classified based on the position of the isotope relative to the reaction center (α, β, etc.).

For this compound, the deuterium atoms are in the β-position relative to the hydroxyl groups at C1 and C4. If, for instance, one of the alcohol groups were to be converted into a leaving group in a subsequent reaction (e.g., an E2 elimination), a β-secondary KIE would be expected. This effect arises from hyperconjugation, where the C-D σ-bond electrons help stabilize the developing positive charge or the transition state. Since C-D bonds are less effective at hyperconjugation than C-H bonds, a normal SKIE (kH/kD > 1, typically 1.15-1.3 per deuterium) is observed. wikipedia.org

Conversely, if a reaction involved a change in hybridization at the C2 or C3 position from sp3 to sp2, a normal α-SKIE (kH/kD ~ 1.1-1.2) would be observed due to changes in the vibrational frequencies of the C-D bending modes. wikipedia.org If the hybridization changed from sp2 to sp3, an inverse SKIE (kH/kD < 1) would be expected. wikipedia.org

Illustrative Secondary KIE Values

The magnitude of the KIE is highly sensitive to the geometry of the transition state. By measuring isotope effects, scientists can infer details about the structure of this high-energy, transient species. For example, in a transfer reaction, a symmetrical transition state where the atom is perfectly halfway between the donor and acceptor typically shows the maximum primary KIE. utdallas.edu Asymmetrical (early or late) transition states result in smaller KIEs. utdallas.edu

In studies of enzyme-catalyzed reactions, such as the oxidation of alcohols by alcohol dehydrogenase, KIEs can help determine the nature of the hydride transfer. nih.gov Using this compound in a reaction that involves chemistry at the C2 or C3 position would allow researchers to probe the transition state structure at those carbons. While direct C-D bond breaking isn't occurring, the secondary KIE values can reveal the degree of rehybridization or electronic changes at these positions along the reaction coordinate. For example, computational studies on 2,3-butanediol (B46004) have been used to map the potential energy surface related to the orientation of its hydroxyl groups, and similar principles could be applied to understand the conformational dynamics of 1,4-butanediol in a transition state. acs.org

When a substrate binds to an enzyme's active site, its conformation and electronic structure can be distorted. This distortion can lead to changes in the vibrational frequencies of its bonds, giving rise to a binding isotope effect (BIE). nih.govnih.gov BIEs are equilibrium isotope effects that report on the difference in the vibrational environment of the substrate between its free state in solution and its bound state in the Michaelis complex. nih.govresearchgate.net

Studying the BIE of this compound upon binding to an enzyme like a diol dehydrogenase could provide high-resolution information about how the enzyme interacts with the central part of the substrate. researchgate.net For instance, if the enzyme forces the butane (B89635) backbone into a specific gauche or anti conformation, this would alter the C-D bond vibrations and result in a measurable BIE. dtic.mil These effects can be normal or inverse; a normal BIE (KeqH/KeqD > 1) means the C-H bond vibrations are weakened upon binding, while an inverse BIE (KeqH/KeqD < 1) indicates they are strengthened. nih.gov These studies provide insight into how an enzyme might pre-organize a substrate for catalysis. nih.gov

Switching the reaction solvent from H₂O to deuterium oxide (D₂O) can also change reaction rates, an effect known as the solvent isotope effect (SIE). nih.govnih.gov This is particularly useful for studying reactions where protons are transferred in the rate-determining step, such as in many enzyme-catalyzed oxidations. nih.govnih.gov A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton is transferred during the rate-limiting step. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur for various reasons, including changes in the fractionation factors of catalytic residues or metal-bound water molecules in the enzyme's active site. mdpi.comsemanticscholar.org

By combining substrate KIEs with SIEs, a more complete picture of the mechanism can be formed. For example, in the oxidation of 1,4-butanediol by an alcohol dehydrogenase, one could use this compound and run the reaction in both H₂O and D₂O. This would help to decouple the effects of C-H bond cleavage (or in this case, secondary effects from the C-D bonds) from the proton transfers involving the hydroxyl group or catalytic residues in the enzyme. nih.govnih.gov Such experiments can reveal whether the hydride transfer and proton transfer steps are concerted or stepwise. osti.gov

Tracing Biosynthetic and Biodegradation Pathways

Isotopically labeled compounds are invaluable as tracers for mapping metabolic pathways. By introducing a labeled substrate into a biological system, researchers can follow the path of the labeled atoms through various metabolic intermediates and into final products.

This compound can be used to trace the metabolic fate of the butanediol (B1596017) backbone in microorganisms. For example, Pseudomonas putida is known to metabolize 1,4-butanediol. nih.gov The initial step is the oxidation to 4-hydroxybutyrate, which then enters central metabolism. nih.govsciepublish.com By feeding the bacteria with this compound and analyzing the isotopic labeling pattern of downstream metabolites like succinate (B1194679) using techniques such as mass spectrometry or NMR, the specific enzymatic steps and pathway fluxes can be determined. aau.dk This approach can confirm predicted pathways and uncover novel metabolic routes. For instance, studies have used ¹³C-labeled 1,4-butanediol to track its biodegradation and incorporation into methane (B114726) and biomass in anaerobic digesters. aau.dkresearchgate.net Using a deuterated tracer like this compound would provide complementary information, especially regarding reactions that might involve hydrogen exchange. nih.gov

Table of Mentioned Chemical Compounds

Elucidation of Carbon Flow in Complex Biological Systems

The use of stable isotope tracers is a cornerstone of metabolic research, enabling the mapping of atomic flow through intricate biochemical networks. While studies specifically employing this compound for carbon flow analysis are not extensively documented in the provided search results, the principles of its application can be inferred from studies using other labeled substrates, such as ¹³C-labeled glucose. In such tracer experiments, the isotopically labeled substrate is introduced into a biological system, and the distribution of the isotope in downstream metabolites is monitored. This allows for the determination of which pathways are active and the relative contribution of different carbon sources to the synthesis of various biomolecules.

In the context of this compound, its metabolism would lead to the incorporation of deuterium into downstream intermediates and final products. By tracking the deuterium label, researchers can elucidate the specific pathways involved in its catabolism and how its carbon skeleton is integrated into the central metabolism of an organism. This is particularly valuable in understanding the metabolism of organisms capable of utilizing 1,4-butanediol as a carbon source, providing insights into their metabolic flexibility and the interconnectivity of their metabolic pathways. The analysis of carbon flow is crucial for understanding how organisms process different substrates and can reveal the operational specifics of their metabolic networks under various conditions. rsc.orgnih.govnih.govbiorxiv.org

Identification of Intermediates and Branch Points in Metabolic Networks

A key application of tracer studies is the identification of previously unknown metabolic intermediates and the characterization of branch points where a metabolic pathway diverges. Research on the metabolism of 1,4-butanediol in Pseudomonas putida KT2440 provides a clear example of this. nih.govnih.gov When this bacterium is grown on 1,4-butanediol as the sole carbon source, it initially oxidizes the substrate to 4-hydroxybutyrate. nih.govnih.gov This intermediate represents a critical branch point in the metabolic network.

From 4-hydroxybutyrate, the metabolic pathway in P. putida can proceed through three distinct routes:

Oxidation to succinate.

Activation to its CoA-thioester followed by oxidation to succinyl-CoA.

Beta-oxidation, leading to the formation of glycolyl-CoA and acetyl-CoA. nih.govnih.gov

The use of this compound in such studies would allow for the unambiguous confirmation of these intermediates and the elucidation of the relative flux through each branch. The deuterium label would be retained in the carbon skeleton of these intermediates, allowing for their detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This detailed understanding of metabolic branching is essential for efforts in metabolic engineering, where the goal is often to channel metabolic flux towards a desired product.

Quantitative Flux Analysis Using Stable Isotope Labeling

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. Stable isotope labeling is a key component of MFA. While specific studies detailing the use of this compound for MFA are not prevalent in the search results, the principles of its application are well-established. In a typical MFA experiment, a labeled substrate is introduced, and the isotopic labeling patterns of intracellular metabolites, particularly proteinogenic amino acids, are measured at a metabolic steady state. nih.govnih.govasm.org

These labeling patterns provide a set of constraints that can be used to solve a system of equations describing the metabolic network, ultimately yielding the intracellular fluxes. The use of deuterated substrates like this compound offers a complementary approach to the more commonly used ¹³C-labeled substrates. The deuterium label can provide unique information about specific enzymatic reactions and pathways. rsc.orgwhiterose.ac.uk For example, the incorporation of deuterium can be tracked to understand the flow of reducing equivalents and to probe the reversibility of certain reactions. energy.gov Quantitative flux analysis provides a detailed snapshot of cellular metabolism, which is invaluable for identifying bottlenecks in engineered pathways and for understanding the physiological state of microorganisms. nih.govnih.govasm.org

Applications in Microbial Biochemistry and Biotechnology

The study of 1,4-butanediol metabolism is not only of fundamental scientific interest but also has significant implications for industrial biotechnology. Microorganisms that can utilize or produce this chemical are of great interest for the development of sustainable bioprocesses.

Dissection of 1,4-Butanediol Catabolic Pathways in Microorganisms

Understanding how microorganisms break down 1,4-butanediol is crucial for applications such as bioremediation and the bioconversion of plastic waste. As previously mentioned, significant progress has been made in elucidating the catabolic pathways for 1,4-butanediol in Pseudomonas putida. nih.govnih.gov Through adaptive laboratory evolution and multi-omics analysis, researchers have identified key genes and enzymes involved in its degradation.

The initial oxidation of 1,4-butanediol to 4-hydroxybutyrate is a critical step, and the subsequent metabolism through pathways leading to succinate, succinyl-CoA, or acetyl-CoA and glycolyl-CoA demonstrates the metabolic versatility of this organism. nih.govnih.gov The use of this compound in these studies would provide a direct means to trace the flow of the carbon backbone through these catabolic routes, confirming the identity of intermediates and the connectivity of the pathways. This detailed knowledge is essential for engineering more efficient microbial strains for the valorization of plastic-derived monomers. nih.gov

Engineering Microbial Platforms for Bioproduction Studies Using Deuterated Substrates

Metabolic engineering aims to modify the metabolism of microorganisms to produce valuable chemicals, such as biofuels and platform chemicals. There has been considerable research into engineering Escherichia coli for the production of 1,4-butanediol from renewable feedstocks like glucose. researchgate.netnih.govubbcluj.ro These efforts involve the introduction of heterologous genes to create novel biosynthetic pathways. researchgate.netubbcluj.ro

In this context, deuterated substrates, including deuterated forms of 1,4-butanediol, can be used to study the performance of these engineered strains. By providing a deuterated substrate, researchers can track its conversion to various products and byproducts, providing insights into the efficiency of the engineered pathway and identifying potential metabolic bottlenecks. ulster.ac.ukatu.ieulster.ac.uk For instance, if an engineered strain is designed to produce a specific compound from 1,4-butanediol, using this compound would allow for precise tracking of the label into the target molecule and any side products. This information is critical for optimizing the engineered pathway to improve product yield and titer. epfl.chnih.gov

Metabolic Profiling and Metabolomic Analysis in Microbiological Research

Metabolomics is the comprehensive analysis of all metabolites within a biological sample. It provides a functional readout of the physiological state of a cell. Stable isotope labeling is a powerful tool in metabolomics. frontiersin.orgmdpi.com this compound can be used in several ways in metabolomic studies.

It can serve as an internal standard for the quantification of unlabeled 1,4-butanediol in a sample. Since it has a different mass from the unlabeled compound but similar chemical properties, it can be added to a sample in a known amount to improve the accuracy and precision of quantification.

Furthermore, when used as a tracer, this compound allows for the tracking of its metabolic fate, enabling the identification and quantification of its downstream metabolites. whiterose.ac.uk This is a form of metabolic profiling that can reveal how a particular substrate is utilized by a microorganism and how its metabolism is affected by genetic or environmental perturbations. nih.govresearchgate.net The use of deuterated substrates in combination with techniques like Raman microspectroscopy (Raman-DIP) allows for the investigation of metabolic activity at the single-cell level, providing a deeper understanding of microbial physiology and function within complex communities. nih.govresearchgate.net

Broader Implications of Deuterated Compound Tracers in Environmental and Biological Sciences

The principles demonstrated by tracer studies with this compound extend to much broader applications in both environmental and biological sciences. Deuterated compounds, also known as stable isotope tracers, provide a non-radioactive and powerful method for tracking molecules and elucidating complex pathways. nih.govscispace.com

In Biological and Pharmaceutical Sciences: In drug discovery and metabolism studies, deuterated compounds are essential. aquigenbio.comclearsynth.com By replacing hydrogen with deuterium in a drug candidate, researchers can:

Trace Metabolic Fate: Precisely track how a drug is absorbed, distributed, metabolized, and excreted (ADME). aquigenbio.com

Identify Metabolites: Easily distinguish drug-derived metabolites from endogenous molecules in complex biological samples like blood and urine. aquigenbio.com

Elucidate Mechanisms: Selectively deuterating specific positions on a molecule can help identify which chemical bonds are critical for a drug's activity or which sites are most susceptible to metabolic breakdown by enzymes like the cytochrome P450 system. cdnsciencepub.com

Quantify Flux: In metabolomics, deuterated tracers help quantify the flow of metabolites through various interconnected pathways, providing a dynamic view of cellular metabolism. diva-portal.org

Previous tracer studies of similar compounds, such as (R)-1,3-butanediol, have shown a high conversion rate (85%–98%) to ketone bodies, illustrating the quantitative power of these methods in understanding metabolic efficiency. frontiersin.org

In Environmental Sciences: The application of deuterated tracers is crucial for monitoring and understanding the fate of substances in the environment. diva-portal.orgsustainability-directory.com

Pollutant Tracking: Deuterated versions of environmental contaminants can be intentionally released in controlled studies to trace their movement and degradation in soil, groundwater, and surface water. sustainability-directory.comresearchgate.net This helps in building accurate models for environmental risk assessment. iesc.gov.au

Source Apportionment: By analyzing the isotopic signatures of pollutants, scientists can sometimes differentiate between various sources of contamination. diva-portal.org

Hydrology: Deuterated water (D₂O) itself is a widely used conservative tracer to study water cycles, including groundwater flow paths, recharge rates, and the mixing of water from different sources. sustainability-directory.comresearchgate.netresearchgate.net Compound-specific isotope analysis allows for the tracking of individual organic compounds, which is vital for monitoring bioremediation efforts, for example, after an oil spill. sustainability-directory.com

The use of deuterated tracers like this compound provides a clear and unambiguous way to follow a compound's journey. This methodology's strength lies in its ability to provide definitive evidence of transformations and transport, making it an indispensable tool across a wide range of scientific disciplines. scispace.comclearsynth.com

Table 2: Applications of Deuterated Tracers

| Scientific Field | Application | Example | Insight Gained |

|---|---|---|---|

| Biological Sciences | Pharmacokinetics (ADME) | Deuterated Drug Candidate | Drug absorption, distribution, metabolism, and excretion pathways. aquigenbio.com |

| Biological Sciences | Metabolomics | Deuterated Glucose | Flux through glycolysis and other central metabolic pathways. diva-portal.org |

| Environmental Sciences | Hydrology | Deuterated Water (D₂O) | Groundwater recharge rates and surface water interactions. researchgate.netiesc.gov.au |

| Environmental Sciences | Pollutant Fate | Deuterated Pesticide | Degradation pathways and persistence in soil and water. sustainability-directory.com |

Role in Advanced Organic Synthesis and Materials Science Research

Utilization of 1,4-Butanediol-2,2,3,3-d4 as a Building Block for Deuterated Fine Chemicals

This compound is an important synthetic intermediate used in the creation of more complex isotopically labeled molecules. isotope.comisotope.com As a deuterated building block, it allows for the introduction of a stable isotopic label into a specific location within a target molecule's carbon skeleton. musechem.com This is particularly valuable in the synthesis of deuterated pharmaceuticals and analytical standards. isotope.comcphi-online.comcphi-online.com

The primary application of such deuterated fine chemicals is in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In pharmacology, for instance, a deuterated version of a drug molecule can be used as an internal standard for pharmacokinetic studies, allowing for precise quantification of the drug in biological samples. The synthesis of deuterated lipid degradation products, for use as internal standards in isotope dilution assays, exemplifies the creation of these specialized fine chemicals from simpler deuterated precursors. imreblank.ch Similarly, the synthesis of deuterated anticancer agents has been demonstrated, starting from deuterated building blocks to yield a final product with improved therapeutic properties. nih.gov The core principle involves incorporating a stable, non-radioactive label that makes the molecule easily distinguishable from its naturally occurring, non-deuterated counterparts.

Table 1: Examples of Deuterated Fine Chemical Applications from Labeled Building Blocks

| Class of Deuterated Fine Chemical | Building Block Principle | Primary Application | Reference Example |

| Deuterated Pharmaceuticals | Incorporation of deuterium (B1214612) into an active pharmaceutical ingredient (API). | Used to study drug metabolism and pharmacokinetics (DMPK) by altering metabolic pathways (the "deuterium effect"). | Synthesis of D-DSePA, a deuterated anticancer agent, from deuterated bromopropionic acid. nih.gov |

| Isotopic Internal Standards | Synthesis of a deuterated analog of a target analyte. | Precise quantification in isotope dilution assays for mass spectrometry-based analysis in food science, environmental testing, and clinical diagnostics. | Preparation of deuterated volatile lipid degradation products for flavor analysis. imreblank.ch |

| Probes for Mechanistic Studies | Introduction of a label at a specific reaction site. | Elucidating reaction mechanisms in organic and enzymatic reactions through Kinetic Isotope Effect (KIE) studies. | Use of deuterium labeling to study the mechanism of cytochrome P450-catalyzed reactions. nih.gov |

This table illustrates the general applications for which a building block like this compound would be used.

Impact of Deuterium Labeling on Reaction Selectivity and Stereochemistry

The substitution of hydrogen with deuterium can influence the rate and outcome of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will often proceed more slowly when a C-D bond must be broken instead.

This principle can be harnessed to control reaction selectivity. If a molecule has multiple reactive C-H sites, a reaction might occur preferentially at one of these sites. By selectively replacing hydrogen with deuterium at one or more of these positions, chemists can disfavor reaction at the deuterated site, thereby directing the reaction to occur elsewhere. This allows for enhanced regioselectivity. While specific studies detailing the impact of the 2,2,3,3-d4 labeling pattern of butanediol (B1596017) on reaction selectivity are not prevalent, the fundamental principles of KIE are broadly applicable.

In the realm of stereochemistry, deuterium labeling is a powerful tool for probing reaction mechanisms, which is a prerequisite for controlling the 3D arrangement of atoms in a product. sfu.ca Understanding whether a specific C-H bond is broken during a reaction, and how that breakage influences the formation of stereocenters, is critical. For example, in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, deuterium labeling can help elucidate the transition state geometry of a reaction, guiding the design of more effective chiral catalysts or auxiliaries. sfu.ca Studies on other molecular systems have shown that deuteration can have a profound impact on equilibria between different conformational states, which can in turn influence the stereochemical outcome of a reaction. chemrxiv.org

Studies on Polymer Synthesis Mechanisms and Material Properties

1,4-Butanediol (B3395766) is a fundamental monomer in the production of commercially important polyesters, most notably poly(butylene succinate) (PBS). encyclopedia.pubnih.gov PBS is synthesized through a polycondensation reaction between 1,4-butanediol and succinic acid. researchgate.netmdpi.com By substituting the standard monomer with this compound, a deuterated version of PBS can be created. This isotopic substitution provides a unique method for studying polymer physics and engineering material properties.

The introduction of deuterium into the polymer backbone can affect material properties due to the differences in bond length, bond strength, and polarizability between C-D and C-H bonds. These subtle changes can alter intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern how polymer chains pack together.

Research on other deuterated polymers provides insight into the potential effects on PBS. For example, studies on selectively deuterated poly(ε-caprolactone) (PCL) have demonstrated that deuteration can significantly impact thermal properties and crystallization behavior. osti.govresearchgate.net Generally, an increase in deuterium content leads to a depression of both the melting temperature (Tₘ) and the crystallization temperature (Tₙ). osti.gov This is often attributed to weaker intermolecular interactions resulting from the lower polarizability of the C-D bond compared to the C-H bond. researchgate.net Furthermore, deuteration on the main chain of conducting polymers has been shown to alter film crystallinity and morphology, which in turn affects the material's optoelectronic properties. nih.gov

These findings suggest that a PBS polymer synthesized with this compound would likely exhibit modified thermal and mechanical properties compared to its non-deuterated counterpart. Such studies are crucial for understanding the relationship between molecular structure and macroscopic material behavior, enabling the fine-tuning of polymer properties for specific applications.

Table 2: Effect of Deuterium Content on Thermal Properties of Poly(ε-caprolactone) (PCL)

| Sample | Deuterium Content | Crystallization Temp (Tₙ) (°C) | Melting Temp (Tₘ) (°C) |

| D0-PCL | 0% | 34.6 | 61.5 |

| D4-PCL | Partial | 28.1 | 59.5 |

| D6-PCL | Partial | 29.8 | 60.5 |

| D10-PCL | High | 26.2 | 58.6 |

Data adapted from studies on selectively deuterated poly(ε-caprolactone) and is illustrative of the potential impact of deuteration on a polyester (B1180765) like PBS. osti.gov

Challenges, Limitations, and Future Research Directions

Overcoming Synthetic Challenges for Cost-Effective and Scalable Production of 1,4-Butanediol-2,2,3,3-d4

The synthesis of this compound presents notable challenges that impact its cost and availability for widespread research. Traditional chemical synthesis routes for its non-deuterated counterpart, 1,4-butanediol (B3395766), often involve processes like the Reppe process, which uses acetylene (B1199291) and formaldehyde, or the Davy process, which starts from maleic anhydride (B1165640). ataman-chemicals.comnih.gov However, introducing deuterium (B1214612) at specific positions, as in this compound, requires specialized and often more expensive starting materials and synthetic steps.

Fluctuations in the prices of raw materials for the synthesis of the basic 1,4-butanediol structure further complicate cost-effective production. marketsandmarkets.com To address these challenges, researchers are exploring more efficient and sustainable production methods. Bio-based production of 1,4-butanediol using engineered microorganisms is a promising avenue, with research focused on optimizing metabolic pathways and utilizing renewable feedstocks like sugars. nih.govresearchgate.net While this approach is currently focused on the non-deuterated form, future advancements could potentially be adapted for the production of deuterated analogs. Another innovative approach involves the one-pot catalytic selective synthesis from 1,4-anhydroerythritol and hydrogen, which has shown high yields for 1,4-butanediol and could potentially be adapted for deuterated versions. rsc.org

| Production Method | Description | Challenges for Deuteration |

| Reppe Process | Reaction of acetylene and formaldehyde. ataman-chemicals.com | High cost and limited availability of deuterated acetylene. |

| Davy Process | Hydrogenation of maleic anhydride. ataman-chemicals.com | Requires deuterated maleic anhydride or specific deuteration catalysts. |

| Bio-based Production | Fermentation of sugars by engineered microbes. nih.govresearchgate.net | Metabolic pathways would need to be adapted to incorporate deuterium. |

| Catalytic Hydrogenation | Hydrogenation of precursors like 1,3-butadiene (B125203) diepoxide. google.com | Achieving high isotopic purity and regioselectivity. |

| One-pot Synthesis | Conversion of 1,4-anhydroerythritol. rsc.org | Availability of deuterated starting material. |

Addressing Analytical Sensitivity and Matrix Effects in Complex Samples

In analytical chemistry, this compound is frequently used as an internal standard, particularly in mass spectrometry-based methods, to ensure precision and accuracy. clearsynth.com The use of a deuterated standard helps to compensate for variations during sample preparation and analysis, including matrix effects where other components in a complex sample can interfere with the measurement of the analyte of interest. clearsynth.comaptochem.com

However, even with a deuterated internal standard, challenges related to analytical sensitivity and matrix effects can arise. In complex biological samples like serum or in food matrices, the presence of numerous other compounds can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate quantification. swgdrug.orgresearchgate.net While deuterated standards are considered ideal because they have very similar chemical and physical properties to the analyte, differences in chromatographic behavior or extraction recovery have been observed in some cases. researchgate.netresearchgate.net

To mitigate these issues, robust sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are often employed to remove interfering substances. swgdrug.org Additionally, careful method development and validation are crucial to ensure that the analytical procedure is reliable. clearsynth.com This includes selecting appropriate chromatographic conditions to separate the analyte from matrix components and choosing specific mass transitions for detection in tandem mass spectrometry (MS-MS) to enhance selectivity. oup.comoup.com For instance, a study on the analysis of various glycols in serum utilized a derivatization step to improve chromatographic separation and detection sensitivity. oup.comoup.com The choice of the deuterated standard itself is also critical; it should have a sufficient mass increase to avoid isotopic overlap with the analyte. aptochem.com

| Analytical Challenge | Description | Mitigation Strategy |

| Matrix Effects | Interference from other components in the sample affecting ionization. clearsynth.com | Robust sample preparation (e.g., extraction), chromatographic separation, use of a suitable internal standard. swgdrug.orgresearchgate.net |

| Analytical Sensitivity | The lowest amount of an analyte that can be reliably detected. | Derivatization to improve ionization efficiency, optimization of mass spectrometry parameters. oup.comnih.gov |

| Isotopic Overlap | Interference between the mass signal of the analyte and the internal standard. aptochem.com | Use of an internal standard with a sufficient mass difference from the analyte. aptochem.com |

| Chromatographic Co-elution | The analyte and internal standard should ideally elute at the same time for best correction. aptochem.com | Optimization of the chromatographic method. |

Advanced Computational Modeling for Predicting and Interpreting Isotope Effects

Computational modeling plays an increasingly important role in understanding and predicting kinetic isotope effects (KIEs), which are the changes in reaction rates when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For this compound, understanding these effects is crucial for its application in mechanistic studies and as an internal standard.

Theoretical models, often employing density functional theory (DFT), can be used to calculate KIEs and provide insights into reaction mechanisms and transition state structures. princeton.eduresearchgate.net These computational approaches can help to distinguish between different possible reaction pathways by comparing calculated KIEs with experimental values. princeton.edu For example, computational studies have been used to investigate secondary KIEs in various reactions, shedding light on the nature of the transition state. researchgate.netacs.org

Furthermore, computational models can help in understanding solvent isotope effects, such as the difference in acidity (pKa) of a compound in water (H₂O) versus heavy water (D₂O). nih.gov Combined path integral and free-energy perturbation simulation methods have been used to investigate the origin of these effects. nih.gov Such computational tools are valuable for predicting the behavior of deuterated compounds like this compound in different chemical environments.

Expanding the Scope of this compound Applications in Interdisciplinary Research

The primary application of this compound is as an internal standard in analytical chemistry. clearsynth.com However, its utility has the potential to expand into various interdisciplinary research areas. Deuterated compounds are valuable tools in fields such as pharmaceuticals, environmental science, and biochemistry for applications like measuring drug metabolites, monitoring pollutants, and studying metabolic pathways. clearsynth.com

In pharmaceutical research, for instance, deuterated standards are essential for the accurate quantification of drugs and their metabolites in biological samples during preclinical and clinical studies. nih.gov In environmental analysis, they can be used to trace the fate of pollutants and their degradation products. The non-deuterated form, 1,4-butanediol, is a significant industrial chemical used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. ataman-chemicals.comwikipedia.orgdcc.com.tw The thermal degradation of such polymers has been studied using techniques that could be enhanced by the use of isotopically labeled monomers like this compound to track reaction mechanisms. core.ac.uk

The increasing focus on bio-based chemical production also opens new avenues for the application of deuterated compounds. nih.gov As biotechnological routes for producing chemicals like 1,4-butanediol become more common, deuterated standards will be crucial for monitoring and optimizing these fermentation processes. nih.govnrel.gov The development of new analytical methods, such as those for the analysis of various glycols in biological and other matrices, will continue to drive the demand for high-purity deuterated standards like this compound. oup.comoup.comoiv.int

Q & A

Basic Questions

Q. What synthetic methodologies are employed for 1,4-Butanediol-2,2,3,3-d4, and how is isotopic purity ensured?

- Methodological Answer : The synthesis of deuterated compounds like this compound typically involves acid-catalyzed deuterium exchange or reduction of precursor molecules using deuterium gas. For example, solid acid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂) used in esterification reactions for non-deuterated 1,4-butanediol could be adapted by substituting hydrogen-containing reactants with deuterated analogs. Isotopic purity is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR), which detect residual protium signals and confirm deuterium incorporation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ²H NMR identify deuterium positions and quantify isotopic enrichment. The absence of protium signals at C2 and C3 confirms selective deuteration .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS) verifies molecular weight (94.15 g/mol for C₄H₆D₄O₂) and isotopic distribution .

- Infrared Spectroscopy (IR) : Differentiates O-H and O-D stretching vibrations (~3300 cm⁻¹ vs. ~2500 cm⁻¹) to assess deuteration efficiency .

Q. What safety protocols apply to handling this compound in laboratory settings?

- Methodological Answer : While specific data on the deuterated form is limited, safety guidelines for non-deuterated 1,4-butanediol (e.g., CAS 110-63-4) are instructive. Key considerations:

- Toxicity : Metabolized to γ-hydroxybutyric acid (GHB), a CNS depressant. Use fume hoods to avoid inhalation and wear nitrile gloves to prevent dermal absorption .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent isotopic exchange with ambient moisture .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its metabolic conversion to GHB compared to the protiated form?

- Methodological Answer : Kinetic isotope effects (KIEs) from deuterium substitution can slow enzymatic oxidation steps. In vivo studies using deuterated 1,4-butanediol in mice or cell cultures enable tracking of metabolic flux via LC-MS. For example, deuterium retention in GHB metabolites (e.g., succinic semialdehyde) confirms the role of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in the pathway . Non-deuterated studies show GHB formation correlates with dose-dependent CNS depression, suggesting deuterated analogs may alter pharmacokinetics .

Q. Can this compound elucidate reaction mechanisms in catalytic processes?

- Methodological Answer : Isotopic labeling isolates specific hydrogen/deuterium transfer steps in catalytic cycles. For instance, in esterification reactions (e.g., synthesizing polyesters), deuterium labeling at C2 and C3 can distinguish between acid- and base-catalyzed mechanisms by tracking deuterium retention in products. Studies using solid acid catalysts (SO₄²⁻/TiO₂-SnO₂) for non-deuterated 1,4-butanediol acrylate synthesis provide a template for adapting deuterated substrates.

Q. How does isotopic labeling mitigate confounding factors in behavioral studies of 1,4-butanediol?

- Methodological Answer : Non-deuterated 1,4-butanediol is aversive to mice due to taste or odor, complicating preference studies . Deuterated analogs may reduce sensory detection, enabling controlled pharmacokinetic studies without behavioral bias. For example, deuterium’s mass difference does not alter receptor binding but minimizes olfactory interference, allowing researchers to isolate metabolic or neural effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.